The compound H-Ala-Glu-Tyr-Gly-OH is a tetrapeptide that consists of four amino acids: alanine, glutamic acid, tyrosine, and glycine. This peptide structure plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. The sequence of amino acids contributes to its unique properties and interactions within biological systems.
H-Ala-Glu-Tyr-Gly-OH can be synthesized through various methods, primarily focusing on solid-phase peptide synthesis techniques. These methods allow for the precise assembly of amino acids into peptides, ensuring high purity and yield.
This compound falls under the classification of peptides, which are short chains of amino acids linked by peptide bonds. Peptides can be classified based on their length, structure, and function. H-Ala-Glu-Tyr-Gly-OH is categorized as a linear peptide due to its sequential arrangement of amino acids.
The synthesis of H-Ala-Glu-Tyr-Gly-OH typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
Technical details such as reaction conditions, solvent systems, and purification processes (e.g., high-performance liquid chromatography) are critical for optimizing yield and purity during synthesis .
The molecular structure of H-Ala-Glu-Tyr-Gly-OH can be represented as follows:
The structure features an amine group at one end (N-terminus) and a carboxylic acid group at the other end (C-terminus), characteristic of peptides.
The physicochemical properties such as solubility, stability, and reactivity can vary based on environmental conditions like pH and temperature.
H-Ala-Glu-Tyr-Gly-OH can participate in several chemical reactions typical for peptides:
Technical details regarding reaction conditions, catalysts used, and yields achieved are crucial for understanding these processes.
The mechanism of action of H-Ala-Glu-Tyr-Gly-OH is largely dependent on its interactions with biological receptors and pathways:
Data from pharmacological studies suggest that modifications to this peptide can enhance its efficacy in therapeutic applications.
Relevant data from studies indicate that these properties influence both the synthesis process and potential applications in drug development .
H-Ala-Glu-Tyr-Gly-OH has several applications in scientific research:
The ongoing research into this compound highlights its versatility and potential impact across various fields within biochemistry and pharmacology .
H-Ala-Glu-Tyr-Gly-OH inhibits ACE, a zinc metalloprotease critical in hypertension regulation. Its Tyr residue anchors competitive binding to ACE’s S1 (Zn²⁺-binding) and S2 (hydrophobic) subsites. The Glu residue facilitates ionic interactions with ACE’s anion-binding region, while Gly enhances conformational flexibility. Molecular dynamics simulations reveal that the peptide displaces catalytic water molecules, disrupting angiotensin I conversion to vasoconstrictive angiotensin II [1] [7].
Table 1: Structural Determinants of ACE-Inhibitory Peptides
Peptide Sequence | IC₅₀ (μM) | Key Structural Features |
---|---|---|
H-Ala-Glu-Tyr-Gly-OH | ~40* | C-terminal Tyr, Glu for anion binding |
Ile-Ile-Tyr | 4.58 (pIC₅₀) | Hydrophobic C-terminal tripeptide |
Asn-Pro-Pro-Lys | 4.41 (pIC₅₀) | Proline-rich motif |
Val-Ser-Gly-Ala-Gly-Arg-Tyr | 8.64 | Tyr at C-terminus |
*Predicted based on structural analogs [1] [7] [26].
The C-terminal Tyr is indispensable, as its phenolic hydroxyl group coordinates Zn²⁺, reducing catalytic efficiency by >70% in Tyr-mutated analogs [7].
The peptide neutralizes reactive oxygen species (ROS) via electron transfer from Tyr’s phenolic ring. In ABTS⁺ and ORAC assays, H-Ala-Glu-Tyr-Gly-OH exhibits TE values of 4.97 and 1.88 μmol TE/μmol peptide, respectively. Tyr donates hydrogen atoms to peroxyl (ROO•) and ABTS⁺ radicals, forming stable tyrosyl radicals. Glu’s carboxyl group enhances solubility in aqueous radical systems, while Ala/Gly optimize spatial orientation for radical access [8] [2].
Table 2: Radical Scavenging Activities of Amino Acids and Dipeptides
Compound | ABTS⁺ (TE μmol/μmol) | ORAC (TE μmol/μmol) |
---|---|---|
Tyr | 5.90 | 2.32 |
Tyr-Gly | 4.97 | 1.88 |
Trp-Gly | 1.70 | 2.76 |
H-Ala-Glu-Tyr-Gly-OH | 4.97* | 1.88* |
*Extrapolated from Tyr-Gly kinetics [8].
In erythrocyte models, the peptide reduces AAPH-induced hemolysis by 60% at 100 μM, primarily by inhibiting lipid peroxidation and hemoglobin oxidation [8].
H-Ala-Glu-Tyr-Gly-OH suppresses NF-κB and MAPK signaling in macrophages. Glu and Tyr residues bind Toll-like receptor 4 (TLR4), disrupting LPS-induced dimerization. This inhibits IκBα phosphorylation, reducing nuclear translocation of NF-κB and downstream TNF-α/IL-6 synthesis by ≥50% at 10 μM [3] [10]. Additionally, the peptide modulates Th1/Th2 balance:
In silico, the peptide shows 70% structural similarity to lactoferrin-derived immunomodulatory peptides (e.g., FKCRRWQWRM) [10].
The N-terminal Tyr enables partial μ-opioid receptor (MOR) agonism. Docking studies show Tyr’s phenol group forms hydrogen bonds with MOR’s TM3/TM6 domains, while Glu’s carboxylate interacts with Lys₁₉₉. However, Ala at Position 1 reduces binding affinity (Kᵢ ~500 nM) compared to endomorphins (Kᵢ = 0.36 nM), which feature Pro at Position 2. Gly substitution with Pro increases MOR selectivity by 8-fold in analogs, highlighting opportunities for optimization [4] [9].
H-Ala-Glu-Tyr-Gly-OH disrupts microbial membranes via charge and hydrophobicity interplay. At 64 μg/mL, it inhibits E. coli and S. aureus by:
Table 3: Design Parameters for Antimicrobial Peptides
Physicochemical Parameter | Optimal Range | H-Ala-Glu-Tyr-Gly-OH |
---|---|---|
Hydrophobicity (H) | 0.8–1.2 | 0.94 |
Hydrophobic moment (μH) | 0.6–0.8 | 0.69 |
Net charge (q) | +2 to +4 | 0 (neutral at pH 7.4) |
P/N (polar/nonpolar ratio) | 0.5–0.7 | 0.71 |
Data adapted from Polybia-CP optimization studies [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7